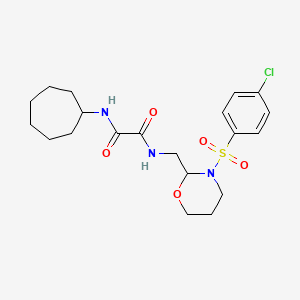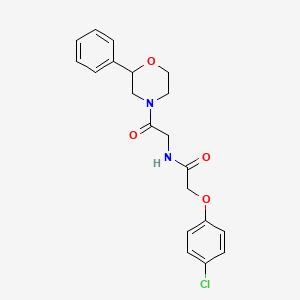![molecular formula C24H28N2O4 B2357680 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine CAS No. 68842-66-0](/img/structure/B2357680.png)
2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine is a chemical compound with the molecular formula C24H28N2O4 . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular weight of 408.49000 . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is light-sensitive . More detailed physical and chemical properties can be found in chemical databases .Scientific Research Applications
Optical and Electrical Properties
Squaraine dyes, including 2,4-bis[4-(diethylamino)-2-hydroxyphenyl]squaraine, have been extensively studied for their unique optical and electrical properties. For instance, these dyes have been employed as donor materials in organic photovoltaic cells based on planar heterojunctions, showcasing their potential in photovoltaic applications. Studies reveal significant insights into their optical properties and discuss their photovoltaic performance through numerical fitting and simulation, with findings pointing towards their efficiency and applicability in solar cells (Chen et al., 2012).
Photoelectrochemical Systems
Squaraine dyes, including this particular compound, have been used to construct and study photoelectrochemical systems. Research highlights their stable optical properties, leading to the design of efficient photoelectrochemical systems with large and steady response signals. These systems have been successfully applied in detecting various compounds, demonstrating the versatile applications of squaraine dyes in photoelectrochemical contexts (Xu Shu-jie, 2013).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of squaraine dyes, including bis[4-(diethylamino)-2-hydroxyphenyl]squaraine, have been a subject of extensive study. Research focuses on understanding their excited-state properties, fluorescence enhancement, and interactions with various polymers and materials. These properties make them suitable for a range of applications in electro-optics and photonics (Das et al., 1992).
Sensitization Properties and Aggregation
Studies on the sensitization properties of squaraine dyes on various surfaces have been conducted, revealing their potential in dye sensitization. These studies include investigations using techniques like atomic force microscopy and photoelectrochemical methods, demonstrating the efficacy of squaraine dyes in these applications (Takeda & Parkinson, 2003).
properties
IUPAC Name |
3-(diethylamino)-6-[3-[4-(diethylamino)-2-hydroxyphenyl]-2-hydroxy-4-oxocyclobut-2-en-1-ylidene]cyclohexa-2,4-dien-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-5-25(6-2)15-9-11-17(19(27)13-15)21-23(29)22(24(21)30)18-12-10-16(14-20(18)28)26(7-3)8-4/h9-14,27,29H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWFNEITXILTAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C2=C(C(=C3C=CC(=CC3=O)N(CC)CC)C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68842-66-0 |
Source


|
| Record name | 1,3-Bis[4-(diethylamino)-2-hydroxyphenyl]-2,4-dihydroxy-cyclobutenediylium bis(inner salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)


![1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2357603.png)

![2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2357606.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2357607.png)
![(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357609.png)



![{5-[(5-fluoro-2-methylphenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2357614.png)

![N-cyclohexyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2357620.png)